molecular formula C23H19N3O B2380295 N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide CAS No. 887198-28-9

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide

Cat. No.: B2380295
CAS No.: 887198-28-9
M. Wt: 353.425
InChI Key: KCQXHFYTCYSWNI-KPKJPENVSA-N
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Description

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is an organic compound that belongs to the class of imidazopyridines. This compound features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, which is further connected to a phenyl group and a cinnamamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through the condensation of 2-aminopyridine with α-bromoketones under mild conditions. The resulting imidazo[1,2-a]pyridine is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. Finally, the cinnamamide moiety is introduced via an amide bond formation reaction using cinnamic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the phenyl or imidazo[1,2-a]pyridine rings .

Scientific Research Applications

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide moieties but lack the imidazole ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in the substituents attached to the ring.

Uniqueness

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is unique due to its specific combination of the imidazo[1,2-a]pyridine core, phenyl group, and cinnamamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(E)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-17-13-14-26-16-21(25-22(26)15-17)19-8-10-20(11-9-19)24-23(27)12-7-18-5-3-2-4-6-18/h2-16H,1H3,(H,24,27)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXHFYTCYSWNI-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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